An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-3-yl)benzoic Acid
An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(Thiophen-3-yl)benzoic acid (CAS No: 20608-89-3). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its application in research and development. This document collates available experimental and computational data for key physical and spectral properties. While experimental data for some properties are not publicly available, this guide furnishes predicted values and outlines standard experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
3-(Thiophen-3-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a thiophene ring at the meta-position.
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IUPAC Name: 3-(Thiophen-3-yl)benzoic acid[1]
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Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2[1]
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InChI Key: JYLQNWVVMDHMRQ-UHFFFAOYSA-N[1]
Tabulated Physical Properties
The following tables summarize the available quantitative physical data for 3-(Thiophen-3-yl)benzoic acid. Data is categorized as either experimentally determined or computationally predicted.
Table 1: General and Experimentally Determined Physical Properties
| Property | Value | Source |
| Molecular Weight | 204.25 g/mol | [2] |
| Melting Point | 177 °C | [2] |
| Appearance | Solid (form not specified) | Inferred from melting point |
Table 2: Computationally Predicted Physical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 204.02450 g/mol | [1] |
| Monoisotopic Mass | 204.02450 g/mol | [1][3] |
| Topological Polar Surface Area | 66.1 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Complexity | 258 | [1] |
| pKa (strongest acidic) | 4.13 | PubChem (Predicted) |
Note: Predicted values are generated by computational models and may differ from experimental results.
Solubility and pKa
3.1. Solubility Profile
3.2. Acidity (pKa)
The experimental pKa of 3-(Thiophen-3-yl)benzoic acid has not been found in the reviewed literature. Computational predictions suggest a pKa value of approximately 4.13. For comparison, the experimental pKa of benzoic acid in water is 4.20. The electron-donating or -withdrawing nature of the thiophene substituent at the meta position will influence the acidity of the carboxylic acid.
Spectral Data
Detailed experimental spectral data (NMR, IR, UV-Vis) for 3-(Thiophen-3-yl)benzoic acid are not publicly available. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic downfield, broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 165-185 ppm) and the aromatic carbons of the two rings.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-(Thiophen-3-yl)benzoic acid is expected to exhibit characteristic absorption bands for its functional groups:
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A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
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A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.
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C-O stretching and O-H bending vibrations in the fingerprint region.
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C-H and C=C stretching and bending vibrations associated with the aromatic rings.
4.3. Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of 3-(Thiophen-3-yl)benzoic acid have been calculated.[3]
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 205.03178 | 142.3 |
| [M+Na]⁺ | 227.01372 | 151.2 |
| [M-H]⁻ | 203.01722 | 148.7 |
| [M+NH₄]⁺ | 222.05832 | 163.0 |
4.4. UV-Visible Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to the π-π* electronic transitions of the aromatic systems. For benzoic acid, typical absorption maxima are observed around 230 nm and 274 nm.[4] The presence of the thiophene ring may cause a shift in these absorption maxima.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 3-(Thiophen-3-yl)benzoic acid are not available in the literature. Therefore, standard methodologies are described below.
5.1. Determination of Melting Point
The melting point can be determined using a standard melting point apparatus (e.g., capillary tube method). The sample is finely ground and packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.
5.2. Determination of Solubility
The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.
5.3. Determination of pKa
The pKa can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.
5.4. Acquisition of Spectral Data
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard (e.g., TMS) is added.
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IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
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Mass Spectrometry: High-resolution mass spectra can be obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
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UV-Visible Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) is prepared, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
Visualization of Characterization Workflow
The following diagram illustrates a general workflow for the physical and spectral characterization of a chemical compound such as 3-(Thiophen-3-yl)benzoic acid.
Caption: Workflow for the Characterization of 3-(Thiophen-3-yl)benzoic acid.
Conclusion
This technical guide consolidates the currently available physical property data for 3-(Thiophen-3-yl)benzoic acid. While key experimental values for properties such as boiling point, solubility, and pKa are yet to be reported in public literature, the provided computational data and established experimental protocols offer a solid foundation for researchers and professionals working with this compound. The presented information is crucial for designing and interpreting experiments, developing formulations, and advancing the potential applications of 3-(Thiophen-3-yl)benzoic acid in various scientific fields.
